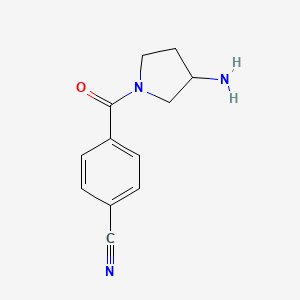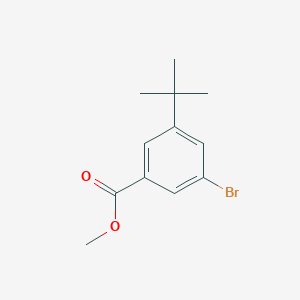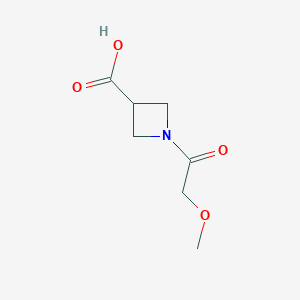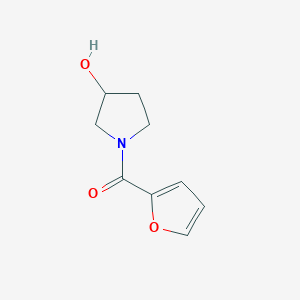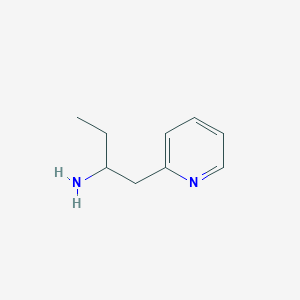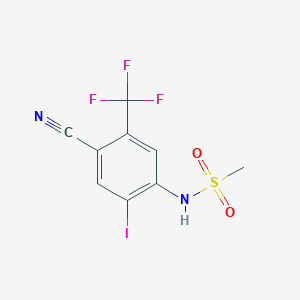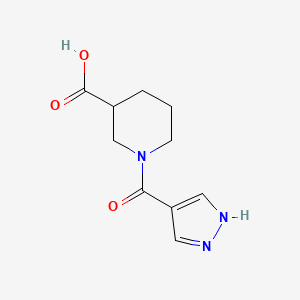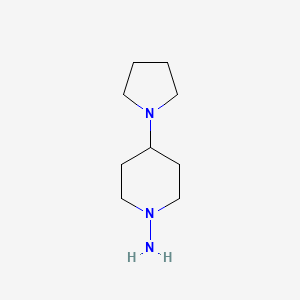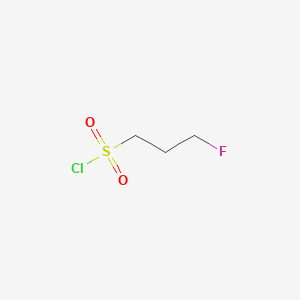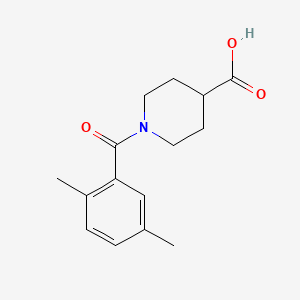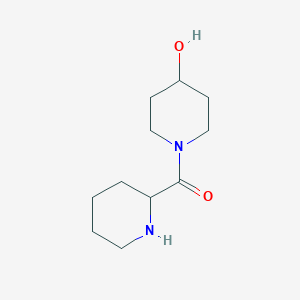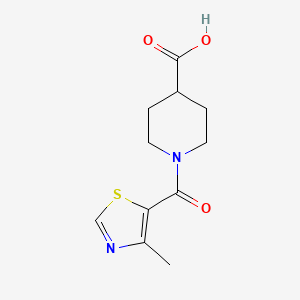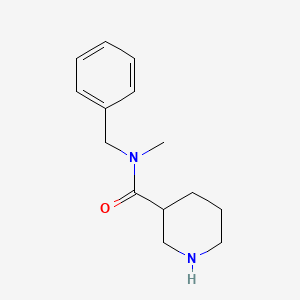![molecular formula C7H11NO B1369878 3-Azabicyclo[3.2.1]octan-8-one CAS No. 240401-35-8](/img/structure/B1369878.png)
3-Azabicyclo[3.2.1]octan-8-one
Übersicht
Beschreibung
“3-Azabicyclo[3.2.1]octan-8-one” is a chemical compound with the molecular formula C7H11NO . It is also known by other synonyms such as “8-azabicyclo [3.2.1]octan-3-one”, “5632-84-8”, and “8-Aza-bicyclo [3.2.1]octan-3-one” among others . The compound is part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .
Synthesis Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of “3-Azabicyclo[3.2.1]octan-8-one” is characterized by a bicyclic scaffold, which is the central core of the family of tropane alkaloids . This structure has been the subject of numerous structural studies devoted to tropane-based compounds .Chemical Reactions Analysis
The chemical reactions involving “3-Azabicyclo[3.2.1]octan-8-one” are primarily centered around its synthesis. The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold involves a series of chemical reactions, including the formation of an acyclic starting material, stereocontrolled formation of the bicyclic scaffold, and desymmetrization processes .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Azabicyclo[3.2.1]octan-8-one” include a molecular weight of 125.17 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 0 .Wissenschaftliche Forschungsanwendungen
Application in the Synthesis of Tropane Alkaloids
- Scientific Field : Organic & Biomolecular Chemistry
- Summary of the Application : The 8-azabicyclo[3.2.1]octane scaffold, which is a central part of “3-Azabicyclo[3.2.1]octan-8-one”, is the core structure of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . As a result, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Methods of Application or Experimental Procedures : The methodologies reported involve the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
- Results or Outcomes : The research has led to the development of important methodologies for the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This has significant implications for the synthesis of tropane alkaloids .
Asymmetric 1,3-Dipolar Cycloadditions
- Scientific Field : Organic Chemistry
- Summary of the Application : The compound has been used in asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone .
- Methods of Application or Experimental Procedures : The process involves using a rhodium (ii) complex/chiral Lewis acid binary system .
- Results or Outcomes : The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes .
Synthesis of 2-Azabicyclo[3.2.1]octanes
- Scientific Field : Organic & Biomolecular Chemistry
- Summary of the Application : The 2-azabicyclo [3.2.1]octane system, which is similar to “3-Azabicyclo[3.2.1]octan-8-one”, has gained significant interest due to its synthetic and pharmacological potential .
- Methods of Application or Experimental Procedures : This core has been applied as a key synthetic intermediate in several total syntheses .
- Results or Outcomes : The unique structure of 2-azabicyclo [3.2.1]octanes can make them a challenging scaffold to acquire .
Tandem C–H Oxidation/Oxa-[3,3] Cope Rearrangement/Aldol Reaction
- Scientific Field : Organic Chemistry
- Summary of the Application : The compound has been used in a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers .
- Methods of Application or Experimental Procedures : The process involves using T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 .
- Results or Outcomes : The reaction allowed the efficient construction of 8-oxabicyclo octanes and their analogs with a wide substrate scope .
Safety And Hazards
“3-Azabicyclo[3.2.1]octan-8-one” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for Acute oral toxicity, Skin Corrosion/irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .
Zukünftige Richtungen
Given the diverse range of activities displayed by molecules based on the 8-azabicyclo[3.2.1]octane framework, the discovery of new and interesting properties displayed by analogues based on this framework is predictable . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner is expected to continue attracting attention .
Eigenschaften
IUPAC Name |
3-azabicyclo[3.2.1]octan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-5-1-2-6(7)4-8-3-5/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWRGVRWBYLOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593472 | |
| Record name | 3-Azabicyclo[3.2.1]octan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[3.2.1]octan-8-one | |
CAS RN |
240401-35-8 | |
| Record name | 3-Azabicyclo[3.2.1]octan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl[3-(2-amino-5-hydroxyphenoxy)benzyl]carbamate](/img/structure/B1369796.png)
